1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol This compound is characterized by the presence of a pyrrolidine ring, a hydroxymethyl group, and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of pyrrolidine with an appropriate aldehyde or ketone under controlled conditions. One common method includes the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and solvents like ethanol or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with similar compounds such as:
1-(Pyrrolidin-1-yl)prop-2-en-1-one:
3-(Hydroxymethyl)pyrrolidine: This compound lacks the prop-2-en-1-one moiety, which influences its chemical behavior and uses[][6].
The presence of both the hydroxymethyl group and the prop-2-en-1-one moiety in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h2,7,10H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETQKJFYJWBAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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